molecular formula C10H9ClN2O2 B13673697 Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13673697
M. Wt: 224.64 g/mol
InChI Key: ZBSYZJPNOXXTME-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a compound belonging to the benzoimidazole family, which is known for its diverse biological and chemical properties. This compound features a benzoimidazole core with a methyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired benzoimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate
  • Methyl 4-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate

Comparison: Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is unique due to the specific positioning of the chlorine and carboxylate ester groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13)

InChI Key

ZBSYZJPNOXXTME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC

Origin of Product

United States

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